molecular formula C22H23NO2S B11501878 N-dibenzo[b,d]furan-3-yladamantane-1-sulfinamide

N-dibenzo[b,d]furan-3-yladamantane-1-sulfinamide

Cat. No.: B11501878
M. Wt: 365.5 g/mol
InChI Key: IDSCAIONINBKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(DIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANESULFINAMIDE: is an organic compound that features a dibenzofuran moiety attached to an adamantane sulfinamide group Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring, while adamantane is a tricyclic hydrocarbon known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANESULFINAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(DIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANESULFINAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(DIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANESULFINAMIDE involves its interaction with specific molecular targets. The dibenzofuran moiety can intercalate with DNA or interact with enzymes, while the adamantane group provides stability and enhances binding affinity. The sulfinamide group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(DIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANESULFINAMIDE is unique due to its combination of a rigid adamantane structure, a versatile dibenzofuran moiety, and a reactive sulfinamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H23NO2S

Molecular Weight

365.5 g/mol

IUPAC Name

N-dibenzofuran-3-yladamantane-1-sulfinamide

InChI

InChI=1S/C22H23NO2S/c24-26(22-11-14-7-15(12-22)9-16(8-14)13-22)23-17-5-6-19-18-3-1-2-4-20(18)25-21(19)10-17/h1-6,10,14-16,23H,7-9,11-13H2

InChI Key

IDSCAIONINBKAA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)S(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.